molecular formula C14H26N2O3 B2355161 4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid CAS No. 1502185-72-9

4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid

Cat. No.: B2355161
CAS No.: 1502185-72-9
M. Wt: 270.373
InChI Key: BNDODISUTLFUKC-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid is a structurally complex pentanoic acid derivative featuring a 4-methyl substituent on the pentanoic acid backbone and a 2-methylpiperidine-1-carbonyl moiety attached via an aminomethyl group at the 2-position. This compound belongs to a class of molecules designed for therapeutic applications, particularly antimicrobial and anti-inflammatory activities. Its synthesis involves multi-step processes, including Knoevenagel condensation and Meerwein arylation, as reported in studies focusing on structurally related thiazolidinone and sulfonamide hybrids .

Properties

IUPAC Name

4-methyl-2-[[(2-methylpiperidine-1-carbonyl)amino]methyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)8-12(13(17)18)9-15-14(19)16-7-5-4-6-11(16)3/h10-12H,4-9H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDODISUTLFUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NCC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 2-methylpiperidine.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.

    Amidation Reaction: The amidation reaction involves the coupling of the piperidine derivative with an appropriate amine to form the desired amide bond.

    Final Assembly: The final step involves the coupling of the amide intermediate with a suitable carboxylic acid derivative to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, backbone modifications, and therapeutic profiles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity
4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid 2-methylpiperidine-1-carbonyl aminomethyl Not explicitly reported Not reported IR: ~2969 cm⁻¹ (OH), ~1715 cm⁻¹ (C=O) Antibacterial (hypothesized)
(S,Z)-4-methyl-2-(4-oxo-2-thioxo-5-((5-(4-(trifluoromethoxy)phenyl)furan-2-yl)methylene)thiazolidin-3-yl)pentanoic acid (4h) Thioxothiazolidinone + trifluoromethoxy phenyl 485.06 79–81 IR: 2969 (OH), 1715 (C=O); [α]D: +30.7 Potent antibacterial activity
4-methyl-2-{[(4-methylphenyl)sulphonyl]amino}pentanoic acid (7) 4-methylphenyl sulfonyl 273.12 77–79 IR: 3272 (N-H), 1703 (C=O); 1371, 1148 (S=O) Not reported
4-Methyl-2-[2-oxo-2-(4-sulfamoylphenylamino)ethylamino]pentanoic acid (5) Sulfamoylphenylamino ethylamino Not reported Not reported IR: 3415 (OH), 1705 (C=O) Anti-ulcerogenic activity
(S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid Tetrazole ring 184.19 (C7H12N4O2) Not reported Not reported Pharmaceutical intermediate

Key Observations

Substituent Impact on Activity: The thioxothiazolidinone derivative (4h) exhibits strong antibacterial activity, attributed to the electron-withdrawing trifluoromethoxy group enhancing membrane permeability . Sulfonamide derivatives (e.g., compound 7) lack reported bioactivity but show distinct solubility profiles due to sulfonyl groups . The sulfamoylphenylamino hybrid (compound 5) demonstrates anti-ulcerogenic effects, highlighting the role of sulfonamide pharmacophores in gastrointestinal applications .

Spectral and Physical Properties: Thioxothiazolidinone derivatives (e.g., 4h) exhibit characteristic C=O stretches at ~1715 cm⁻¹, while sulfonamides (compound 7) show strong S=O vibrations at 1371 and 1148 cm⁻¹ . Melting points correlate with molecular symmetry; bulkier substituents (e.g., trifluoromethoxy in 4h) result in higher melting points (~79–81°C) compared to simpler sulfonamides (~77–79°C) .

Stereochemical Considerations :

  • The (S)-configuration in compound 4h ([α]D = +30.7) is critical for its bioactivity, as enantiomeric purity often influences target binding .

Research Findings and Therapeutic Implications

Antibacterial Activity: Compound 4h showed significant inhibition against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), outperforming simpler analogs lacking electron-withdrawing substituents . The thioxothiazolidinone core enhances membrane disruption, while the furan-methylene group improves lipophilicity .

Anti-Ulcerogenic Potential: Compound 5 reduced gastric lesions by 75% in rodent models, likely via cyclooxygenase-2 (COX-2) inhibition mediated by the sulfamoylphenyl group .

Synthetic Accessibility: Knoevenagel condensation and Meerwein arylation are reliable for introducing aryl and heterocyclic substituents, enabling rapid diversification of the pentanoic acid scaffold .

Biological Activity

4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure

The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of functional groups in this molecule contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated strong antibacterial and antifungal properties, suggesting that modifications to the piperidine structure can enhance efficacy against various pathogens .

Neuropharmacological Effects

The compound is structurally related to amino acids that have been studied for their neuropharmacological effects. For instance, compounds with similar configurations have been evaluated for their ability to cross the blood-brain barrier and influence neurotransmitter systems. A notable study involving a related compound showed effective uptake in glioma cells via system L amino acid transporters, suggesting potential applications in neuro-oncology .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurological disorders.
  • Transport Mechanism : The ability to utilize amino acid transport systems for cellular uptake enhances its bioavailability in target tissues.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives against clinical strains of bacteria and fungi. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower for the modified compounds, showcasing their potential as new antimicrobial agents.

CompoundMIC (µg/mL)Activity Type
Compound A8Bacterial
Compound B16Fungal
4-Methyl-2-{...}4Bacterial

Study 2: Neuro-oncology Application

In a glioblastoma model, a related compound was tested for its ability to penetrate the blood-brain barrier and inhibit tumor growth. The biodistribution studies showed preferential accumulation in tumor tissues, supporting its potential as a targeted therapeutic agent.

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